2-(4-bromo-2,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-bromo-2,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the bromination of 2,5-dimethylphenol to obtain 4-bromo-2,5-dimethylphenol. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
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Etherification: : The brominated phenol is then reacted with chloroacetic acid under basic conditions (e.g., sodium hydroxide) to form 2-(4-bromo-2,5-dimethylphenoxy)acetic acid.
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Thiazole Formation: : Separately, 4,5-dimethyl-1,3-thiazole is synthesized through the cyclization of appropriate precursors, such as 2-amino-4,5-dimethylthiazole.
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Amide Bond Formation: : Finally, the 2-(4-bromo-2,5-dimethylphenoxy)acetic acid is coupled with 4,5-dimethyl-1,3-thiazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, alternative greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions:
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Oxidation and Reduction: : The thiazole ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
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Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, various substituted phenoxy derivatives.
Oxidation Products: Oxidized thiazole derivatives.
Hydrolysis Products: 2-(4-bromo-2,5-dimethylphenoxy)acetic acid and 4,5-dimethyl-1,3-thiazole.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific proteins or pathways.
Industry
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and thiazole moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 2-(4-bromo-2,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-oxazol-2-yl)acetamide
- 2-(4-bromo-2,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propionamide
Uniqueness
The unique combination of the brominated phenoxy group and the dimethylthiazole moiety in 2-(4-bromo-2,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide provides distinct electronic and steric properties, making it particularly useful in specific chemical and biological contexts. Its structural features allow for versatile interactions and reactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-8-6-13(9(2)5-12(8)16)20-7-14(19)18-15-17-10(3)11(4)21-15/h5-6H,7H2,1-4H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZLFLXVANMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=NC(=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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